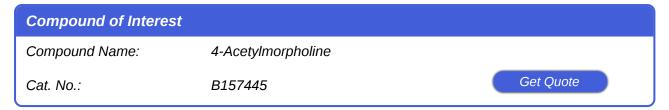


# A Comparative Guide to the 13C NMR Chemical Shifts of 4-Acetylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental and predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for **4-acetylmorpholine**. To provide a broader context for spectral interpretation, the data is also compared with the related compounds, morpholine and N-acetylpiperidine. Detailed experimental protocols and computational methods are provided to support the presented data.

## Comparison of Experimental and Predicted 13C NMR Data for 4-Acetylmorpholine

The following table summarizes the experimental and predicted 13C NMR chemical shifts for **4-acetylmorpholine**. The experimental data was obtained in deuterochloroform (CDCl3), and the predicted data was generated using a computational algorithm.

| Carbon Atom                | Experimental Chemical<br>Shift (ppm) in CDCl <sub>3</sub> | Predicted Chemical Shift (ppm) |  |
|----------------------------|---|--------------------------------|--|
| C=O                        | 168.9   | 170.2                          |  |
| C2/C6 (N-CH <sub>2</sub> ) | 45.8, 41.6  | 43.5                           |  |
| C3/C5 (O-CH <sub>2</sub> ) | 66.8  | 66.7                           |  |
| СНз                        | 21.3  | 20.9                           |  |



# Comparative 13C NMR Data: 4-Acetylmorpholine, Morpholine, and N-Acetylpiperidine

This table provides a comparative analysis of the 13C NMR chemical shifts of **4-acetylmorpholine** against its parent compound, morpholine, and a structurally similar cyclic amide, N-acetylpiperidine. All data presented was recorded in CDCl<sub>3</sub>.

| Compound                   | C=O (ppm) | C2/C6 (N-<br>CH <sub>2</sub> ) (ppm) | C3/C5 (O-<br>CH <sub>2</sub> ) / (CH <sub>2</sub> )<br>(ppm) | C4 (CH <sub>2</sub> )<br>(ppm) | CH₃ (ppm) |
|----------------------------|-----------|--------------------------------------|--|--------------------------------|-----------|
| 4-<br>Acetylmorpho<br>line | 168.9     | 45.8, 41.6                           | 66.8   | -                              | 21.3      |
| Morpholine                 | -         | 46.2                                 | 67.4   | -                              | -         |
| N-<br>Acetylpiperidi<br>ne | 169.2     | 46.5, 42.0                           | 25.5, 26.3   | 24.5                           | 21.4      |

## Experimental Protocols 13C NMR Spectroscopy

The experimental 13C NMR spectra were acquired on a Bruker AVANCE spectrometer. A standard protocol for routine 13C NMR acquisition was followed:

- Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: The spectrometer was tuned and the magnetic field was shimmed to ensure homogeneity.
- Acquisition Parameters: Proton-decoupled 13C NMR spectra were recorded at a frequency of 100 MHz. A sufficient number of scans were accumulated to achieve an adequate signalto-noise ratio. A relaxation delay of 2 seconds was used between pulses.



 Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

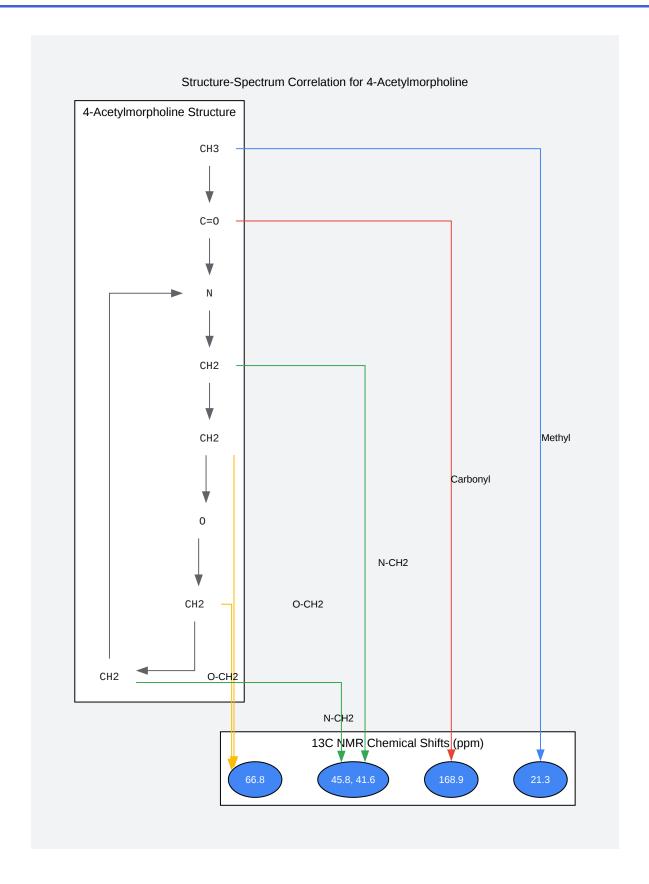
### **Computational Methods**

The predicted 13C NMR chemical shifts for **4-acetylmorpholine** were calculated using the online prediction tool available at --INVALID-LINK--. This tool utilizes a database of existing NMR data and employs algorithms to estimate the chemical shifts based on the chemical environment of each carbon atom in the molecule.

# Visualizing Structural Relationships and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key relationships and processes involved in the analysis of **4-acetylmorpholine**'s 13C NMR spectrum.

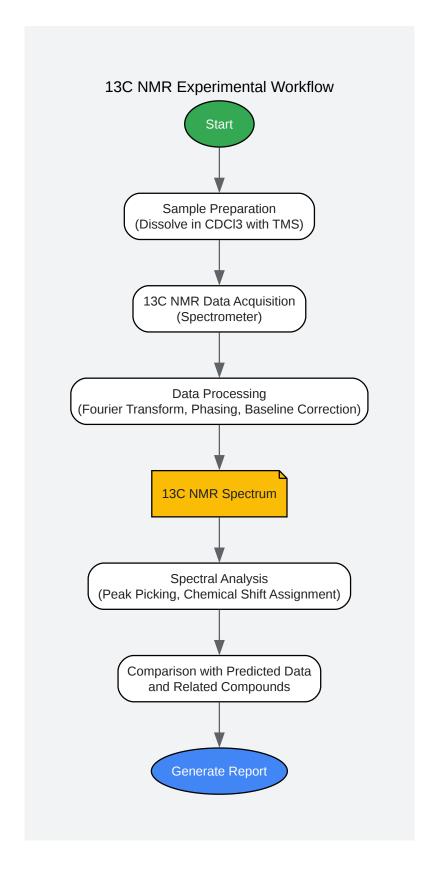




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Caption: Correlation of **4-Acetylmorpholine**'s structure with its 13C NMR signals.





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com